3-Bromo-5-methylphenylacetic acid
Overview
Description
3-Bromo-5-methylphenylacetic acid is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the fifth position
Scientific Research Applications
3-Bromo-5-methylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for research on “(3-Bromo-5-methylphenyl)acetic acid” could involve exploring its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on developing more efficient synthesis methods and understanding its reactivity and mechanism of action .
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated compounds like this are often involved in reactions such as free radical bromination . In such reactions, a hydrogen atom is removed from the compound, forming a radical, which then reacts with a bromine atom .
Biochemical Pathways
Brominated compounds are known to participate in the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
The compound’s molecular weight (22907 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Brominated compounds are often used in the synthesis of pharmaceuticals and other bioactive compounds , suggesting that they may have significant biological effects.
Action Environment
The action of (3-Bromo-5-methylphenyl)acetic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known to be influenced by the reaction conditions, including the temperature and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylphenylacetic acid typically involves the bromination of 5-methylphenylacetic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
- Substitution reactions yield various substituted phenylacetic acids.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in alcohols or aldehydes .
Comparison with Similar Compounds
- 3-Bromo-4-methylphenylacetic acid
- 3-Bromo-2-methylphenylacetic acid
- 4-Bromo-5-methylphenylacetic acid
Comparison: 3-Bromo-5-methylphenylacetic acid is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTIMCXGBQJJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298206 | |
Record name | 3-Bromo-5-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-66-5 | |
Record name | 3-Bromo-5-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51719-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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